molecular formula C15H9F5N2O4S B4946040 N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide

N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4946040
M. Wt: 408.3 g/mol
InChI Key: AREONUVFFXQLLD-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide is a chemical compound characterized by its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring and a pentafluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-(acetylsulfamoyl)aniline with pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide moiety, which imparts distinct chemical properties such as increased electron-withdrawing capability and potential for unique interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2O4S/c1-6(23)22-27(25,26)8-4-2-7(3-5-8)21-15(24)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREONUVFFXQLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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